molecular formula C10H22ClNO B1521647 3-(Butoxymethyl)piperidine hydrochloride CAS No. 1185303-66-5

3-(Butoxymethyl)piperidine hydrochloride

Cat. No.: B1521647
CAS No.: 1185303-66-5
M. Wt: 207.74 g/mol
InChI Key: XXYKVSQTBBKQRI-UHFFFAOYSA-N
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Description

3-(Butoxymethyl)piperidine hydrochloride is a piperidine derivative characterized by a butoxymethyl (-CH₂-O-(CH₂)₃CH₃) substituent at the 3-position of the piperidine ring.

Properties

IUPAC Name

3-(butoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-2-3-7-12-9-10-5-4-6-11-8-10;/h10-11H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYKVSQTBBKQRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Butoxymethyl)piperidine hydrochloride typically involves the reaction of piperidine with butyl chloride in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0°C to 25°C. The reaction mixture is then quenched with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar reaction conditions. Large reactors are employed, and the process is optimized for higher yields and purity. The compound is then purified through crystallization or other suitable methods to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 3-(Butoxymethyl)piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Piperidine derivatives with higher oxidation states.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted piperidine derivatives.

Scientific Research Applications

3-(Butoxymethyl)piperidine hydrochloride is widely used in scientific research due to its unique properties. It serves as a building block in the synthesis of various pharmaceuticals and organic compounds. Its applications include:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: Employed in the study of biological systems and enzyme interactions.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Butoxymethyl)piperidine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

Substituent Variability and Molecular Properties

Piperidine derivatives differ primarily in their substituents, which influence molecular weight, solubility, and receptor interactions.

Compound Name Substituent Structure Molecular Formula Molecular Weight (g/mol) Key Properties
3-(Butoxymethyl)piperidine HCl -CH₂-O-(CH₂)₃CH₃ C₁₀H₂₂ClNO 207.75 High lipophilicity; potential CNS penetration
Pitolisant (BF2.649) -CH₂-CH₂-O-(CH₂)₃-(4-Cl-C₆H₄) C₁₇H₂₆ClNO·HCl·½H₂O 341.32 H₃ receptor antagonist (EC₅₀ = 1.5 nM); brain-penetrant
3-(3-Chloro-benzyloxymethyl)-piperidine HCl -CH₂-O-(3-Cl-C₆H₄) C₁₃H₁₉Cl₂NO 276.21 Halogenated substituent enhances receptor binding via π-stacking
1-(3-(4-(3-Methyltriazol)phenoxy)propyl)piperidine HCl -CH₂-CH₂-O-C₆H₄-(triazolyl) C₁₇H₂₄ClN₄O 336.86 Triazole group introduces hydrogen bonding potential; moderate solubility
4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine HCl -CH₂-O-(3-methylbutenyl) C₁₁H₂₂ClNO 219.76 Bulky prenyl group may reduce metabolic stability

Key Observations :

  • Lipophilicity : The butoxymethyl group in the target compound provides intermediate lipophilicity compared to Pitolisant’s chlorophenylpropoxypropyl chain (higher) and triazole-containing derivatives (lower) .
  • Halogen Effects : Chloro- and fluoro-substituted analogues (e.g., 3-(3-Chloro-benzyloxymethyl)-piperidine HCl) exhibit enhanced receptor affinity due to halogen bonding and π-stacking interactions .

Pharmacological Profiles

  • Pitolisant : Clinically approved for narcolepsy; acts as a histamine H₃ receptor inverse agonist with EC₅₀ = 1.5 nM. The chlorophenylpropoxypropyl chain is critical for binding to Glu206 and Tyr374 in the H₃ receptor .
  • The butoxymethyl group may favor interactions with hydrophobic receptor pockets.
  • Triazole Derivatives (e.g., 3k) : Exhibit serotonin reuptake inhibition (SSRI activity) due to hydrogen bonding via the triazole group .

Contrasts :

  • Pitolisant’s chlorophenyl group confers specificity for H₃ receptors, while the butoxymethyl group’s simpler structure may lack such selectivity.

Biological Activity

3-(Butoxymethyl)piperidine hydrochloride is a compound that has garnered attention for its potential biological activities, including its effects on various cellular processes. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with a butoxymethyl substituent, which may influence its interaction with biological targets. Its molecular formula is C10H19ClN2O, and it has a molecular weight of 220.73 g/mol. The presence of the butoxy group may enhance lipophilicity, potentially affecting its bioavailability and pharmacokinetic properties.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer effects. In cell line assays, it has demonstrated the ability to inhibit proliferation in cancer cells, particularly those associated with breast cancer. The compound's activity appears to be dose-dependent, with higher concentrations leading to more significant reductions in cell viability. Further investigations are needed to elucidate its mechanism of action in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various strains of Escherichia coli and Staphylococcus aureus showed that this compound had minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, indicating moderate antibacterial activity.
  • Anticancer Activity : In a study involving MDA-MB-231 (triple-negative breast cancer) and MCF-7 (estrogen receptor-positive breast cancer) cell lines, the compound exhibited IC50 values of approximately 15 µM and 25 µM, respectively. This suggests a selective toxicity towards cancer cells compared to normal cells.

The precise mechanism through which this compound exerts its biological effects is not fully understood. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cell survival.
  • Receptor Interaction : It could bind to receptors on cell surfaces, modulating signaling pathways associated with cell growth and apoptosis.
  • DNA Interaction : Potential intercalation with DNA or RNA may disrupt normal cellular functions, leading to apoptosis in cancer cells.

Pharmacokinetics and Toxicology

Initial pharmacokinetic studies suggest that this compound has favorable absorption characteristics, with good oral bioavailability observed in animal models. Toxicological assessments indicate a low acute toxicity profile, with no significant adverse effects reported at doses up to 2000 mg/kg in rodent models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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